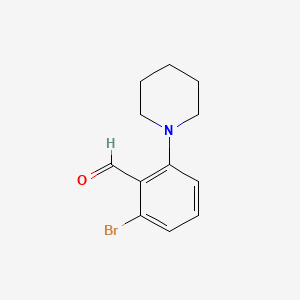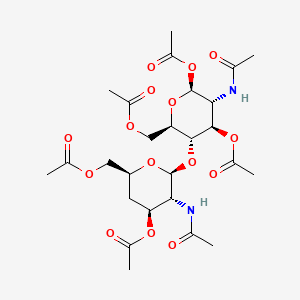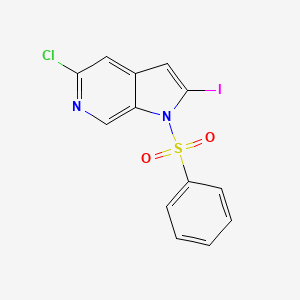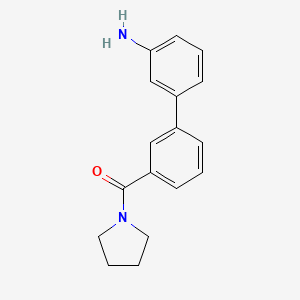
2-Bromo-6-(piperidin-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-6-(piperidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C12H14BrNO . It has a molecular weight of 268.15 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-Bromo-6-(piperidin-1-yl)benzaldehyde” is 1S/C12H14BrNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, piperidine ring, and aldehyde group .Physical And Chemical Properties Analysis
The compound “2-Bromo-6-(piperidin-1-yl)benzaldehyde” has a molecular weight of 268.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
2-Bromo-6-(piperidin-1-yl)benzaldehyde serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, especially in the field of medicinal chemistry. Its bromine substituent can participate in various reactions, such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Heck coupling . These synthetic pathways allow for the development of novel drug candidates.
Heterocyclic Chemistry
The piperidine ring in this compound contributes to its significance in heterocyclic chemistry. Researchers explore its reactivity to synthesize diverse heterocyclic compounds. For instance, it can be used as a precursor for the synthesis of piperidine-based derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
Agrochemicals and Pesticides
The benzaldehyde moiety in 2-bromo-6-(piperidin-1-yl)benzaldehyde makes it relevant in the design of agrochemicals and pesticides. Researchers investigate its potential as a key intermediate for developing new insecticides, fungicides, and herbicides .
Fluorescent Probes and Sensors
Researchers have explored the fluorescent properties of this compound. By modifying its structure, they can create fluorescent probes and sensors for detecting specific analytes or biological processes. These applications extend to fields like bioimaging, cell biology, and environmental monitoring .
Materials Science and Polymer Chemistry
The benzaldehyde group can participate in polymerization reactions. Scientists utilize 2-bromo-6-(piperidin-1-yl)benzaldehyde as a monomer to synthesize functional polymers. These polymers find applications in drug delivery systems, coatings, and materials with tailored properties .
Catalysis and Ligand Design
The bromine atom in this compound can serve as a ligand in coordination chemistry. Researchers explore its potential as a catalyst or ligand in various reactions. By fine-tuning its structure, they can enhance catalytic activity or selectivity .
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-6-piperidin-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJFFLDTXNACNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742985 |
Source


|
| Record name | 2-Bromo-6-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(piperidin-1-yl)benzaldehyde | |
CAS RN |
1375068-93-1 |
Source


|
| Record name | 2-Bromo-6-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)



